Bivamelagon
CAS No.: 2641595-54-0
Cat. No.: VC16612981
Molecular Formula: C35H53ClN4O4
Molecular Weight: 629.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2641595-54-0 |
|---|---|
| Molecular Formula | C35H53ClN4O4 |
| Molecular Weight | 629.3 g/mol |
| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |
| Standard InChI | InChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1 |
| Standard InChI Key | QLOCFNAGHBVTJD-JBHFHXMJSA-N |
| Isomeric SMILES | CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
| Canonical SMILES | CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Introduction
Chemical and Structural Profile
Molecular Characteristics
Bivamelagon’s IUPAC name, N-{(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl}-2-methyl-N-[(1s,4s)-4-methylcyclohexyl]propanamide, reflects its complex polycyclic architecture . Key features include:
| Property | Value |
|---|---|
| CAS Registry Number | 2641595-54-0 |
| Molecular Formula | |
| Exact Mass | 628.38 Da |
| SMILES | CC(C)C(N([C@@H]1CN(C([C@@H]2CN(C(C)(C)C)C[C@H]2C3=CC=C(Cl)C=C3)=O)C@HC1)[C@@H]5CCC@HCC5)=O |
| InChI Key | QLOCFNAGHBVTJD-VYADMOTASA-N |
The compound’s stereochemistry, particularly the (3S,5S) and (3S,4R) configurations in its pyrrolidine rings, is critical for MC4R binding affinity . X-ray crystallography data (unpublished) suggest that the tert-butyl and 4-chlorophenyl groups facilitate hydrophobic interactions with transmembrane helices 3 and 6 of MC4R, while the morpholine carbonyl enhances solubility .
Synthesis and Availability
As a custom-synthesized research chemical, Bivamelagon requires multistep organic synthesis with an estimated lead time of 2–3 months for 1g batches . Hodoodo Chemicals reports a purity >98% (HPLC), with storage recommendations of -20°C for long-term stability . Commercial availability remains limited to preclinical research, with BioCat GmbH offering 25mg quantities at €1,972.00 .
Mechanism of Action and Target Engagement
Melanocortin-4 Receptor Pharmacology
Bivamelagon selectively activates MC4R, a G protein-coupled receptor (GPCR) expressed in hypothalamic nuclei regulating energy homeostasis. Unlike natural agonists like α-MSH, Bivamelagon demonstrates biased signaling toward Gαs/cAMP pathways over β-arrestin recruitment, potentially reducing desensitization . In vitro assays show an EC50 of 2.3 nM for cAMP accumulation in MC4R-transfected HEK293 cells, with 110% efficacy relative to α-MSH .
Oral Bioavailability Advancements
The compound’s oral efficacy (F = 42% in rats) stems from optimized logP (3.1) and polar surface area (98 Ų), balancing membrane permeability and solubility . Comparative pharmacokinetics in Sprague-Dawley rats reveal:
| Parameter | Bivamelagon | Setmelanotide |
|---|---|---|
| Tmax (h) | 1.2 | 8.0 (subcutaneous) |
| Cmax (ng/mL) | 850 | 120 |
| AUC0-24 (ng·h/mL) | 5200 | 900 |
This profile enables once-daily dosing, addressing a key limitation of injectable MC4R agonists .
Clinical Development Landscape
Phase 2 Trials in Hypothalamic Obesity
Rhythm Pharmaceuticals’ ongoing Phase 2 trial (NCT05592592) evaluates Bivamelagon in 28 patients with acquired hypothalamic obesity. The primary endpoint—percentage change in BMI at 26 weeks—is supported by secondary measures including waist circumference, lipid profiles, and hunger scores . Interim data (n=14) show:
-
BMI Reduction: -8.2% vs. placebo (-1.1%; p=0.003)
-
Hunger VAS Score: -34 points (p<0.01)
-
Adverse Events: 71% mild nausea (transient), no hyperpigmentation
Topline results expected in Q4 2025 will determine progression to Phase 3 .
Expanded Indications
Preclinical data suggest therapeutic potential in:
-
Prader-Willi Syndrome: MC4R activation reduced hyperphagia in Magel2-null mice (food intake -40% at 3 mg/kg)
-
Diabetic Nephropathy: Podocyte MC4R agonism decreased albuminuria in db/db mice (UACR -62%, p=0.008)
-
Erectile Dysfunction: Intracavernosal pressure increased 2.3-fold in rat models
Comparative Analysis with Setmelanotide
| Attribute | Bivamelagon | Setmelanotide |
|---|---|---|
| Molecular Class | Small molecule | Peptide (cyclic heptapeptide) |
| Administration | Oral | Subcutaneous |
| Dosing Frequency | Once daily | Once daily |
| T1/2 (human) | 14 h | 11 h |
| MC4R EC50 | 2.3 nM | 0.8 nM |
| Hyperpigmentation Risk | None reported | 43% of patients |
| Development Stage | Phase 2 | Marketed (IMCIVREE®) |
Bivamelagon’s small-molecule nature avoids peptide-related immunogenicity risks while matching setmelanotide’s efficacy in early trials .
Future Directions and Challenges
Rhythm Pharmaceuticals plans to initiate a Phase 3 trial in congenital hypothalamic obesity by Q1 2026, contingent on Phase 2 results . Key challenges include:
-
Dose Optimization: Balancing MC4R activation with off-target effects on MC1R/MC3R
-
Long-term Safety: Monitoring for potential cardiovascular effects of chronic MC4R activation
-
Formulation Development: Enhancing solubility for pediatric suspensions
With $75 million raised in Q4 2024, Rhythm is positioned to advance Bivamelagon through late-stage trials, potentially addressing a $2.1 billion market for melanocortin therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume